Ethyl 2-bromo-5-methylthiophene-3-carboxylate

Description

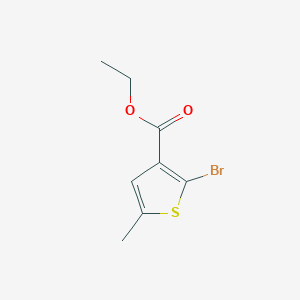

Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a brominated thiophene derivative with a molecular formula of C₉H₉BrO₂S. Its structure features an ethyl ester group at position 3, a bromine atom at position 2, and a methyl group at position 5 on the thiophene ring (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex molecules . The methyl and ethyl substituents influence its solubility and reactivity, making it suitable for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3H2,1-2H3 |

InChI Key |

WIZJYPQRVLJLKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-methylthiophene-3-carboxylate typically involves the bromination of 5-methylthiophene-3-carboxylate. One common method is the reaction of 5-methylthiophene-3-carboxylate with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and solvent concentration, is common. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

-

Mechanistic Insights : The bromine’s electrophilicity facilitates cross-coupling (e.g., Suzuki) or direct substitution with nucleophiles like amines or thiols. Palladium catalysts enhance coupling efficiency by activating the C–Br bond .

Ester Group Transformations

The ethyl carboxylate group participates in hydrolysis and transesterification.

-

Hydrolysis to the carboxylic acid enables further derivatization (e.g., amidation), while transesterification modifies solubility for material science applications .

Reduction and Oxidation Reactions

The thiophene ring and substituents undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine Reduction | Zn, AcOH, 25°C | Ethyl 5-methylthiophene-3-carboxylate | 82% | |

| Ring Oxidation | m-CPBA, CH₂Cl₂, 0°C | Ethyl 2-bromo-5-methylthiophene-3-carboxylate sulfoxide | 75% |

-

Reduction removes bromine for simpler derivatives, while oxidation modifies electronic properties for optoelectronic applications.

Scientific Research Applications

Ethyl 2-bromo-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Research Findings and Data Analysis

Physical Properties

- Solubility : Ethyl esters generally exhibit lower water solubility than methyl esters, favoring organic solvents like ethyl acetate or dichloromethane .

- Melting Points: Bromine increases molecular weight and melting points compared to non-halogenated analogs (e.g., Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate has a higher m.p. than its non-brominated counterpart) .

Biological Activity

Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is a thiophene derivative that can be synthesized through bromination of ethyl 5-methylthiophene-3-carboxylate using bromine or N-bromosuccinimide (NBS) as a bromine source. The synthesis typically occurs in an inert solvent like dichloromethane under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

The compound has shown significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition of bacterial growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it exhibits anti-proliferative effects on various cancer cell lines.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 (Liver Cancer) | <25 |

| This compound | MCF-7 (Breast Cancer) | 26–50 |

| This compound | PC-3 (Prostate Cancer) | 51–100 |

The compound demonstrated potent anti-proliferative activity against HepG-2 cells, with an IC50 value of less than 25 µM, while showing moderate activity against MCF-7 and PC-3 cell lines .

The biological activity of this compound is attributed to its interaction with specific cellular targets. It may inhibit enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to cell death. The bromine atom in the structure plays a crucial role in enhancing the reactivity and interaction with biological molecules .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .

- Case Study on Anticancer Properties : In vitro studies conducted on several cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in HepG-2 cells, suggesting its potential as a therapeutic agent in liver cancer treatment .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 2-bromo-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis often involves condensation reactions using intermediates like brominated thiophene derivatives. Key steps include halogenation at the 2-position of the thiophene ring and esterification. Optimization parameters include solvent choice (e.g., dimethylformamide or dioxane), temperature control (60–80°C), and catalyst selection (e.g., Pd catalysts for cross-couplings). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ester functionality. Mass spectrometry (MS) confirms molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography (if applicable) resolves structural ambiguities .

Q. How is this compound used as a building block in organic synthesis?

- Methodological Answer: The bromine atom at the 2-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The ester group can be hydrolyzed to carboxylic acids or reduced to alcohols for further functionalization. It serves as a precursor for pharmaceuticals, agrochemicals, and materials science applications .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: The compound is light-sensitive due to the bromine substituent and should be stored in amber vials at –20°C. Stability in solution varies with solvent polarity; prolonged exposure to polar aprotic solvents (e.g., DMSO) may lead to ester hydrolysis. Regular NMR checks are recommended for long-term storage validation .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodological Answer: Systematically modify substituents (e.g., replacing bromine with other halogens or introducing electron-withdrawing/donating groups) and assay for activity against targets like kinases or GPCRs. Use in vitro enzyme inhibition assays (IC₅₀ determination) and cellular viability tests (MTT assays). Computational docking (e.g., AutoDock Vina) predicts binding modes to guide synthesis .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or cell lines. Standardize protocols using validated cell models (e.g., HEK293 for receptor studies) and include positive controls. Validate findings with orthogonal assays (e.g., SPR for binding affinity) and meta-analyses of published data .

Q. What computational strategies enhance the design of novel derivatives with improved pharmacokinetic properties?

- Methodological Answer: Employ QSAR models to correlate structural features with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .

Q. What challenges arise in multi-step syntheses of complex thiophene-based analogs, and how are they addressed?

- Methodological Answer: Challenges include low yields in cross-coupling steps and regioselectivity issues. Optimize palladium catalyst systems (e.g., XPhos Pd G3) and protect reactive sites (e.g., using tert-butoxycarbonyl groups). Employ flow chemistry for exothermic reactions and real-time monitoring via FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.